molecular formula C16H10Cl2N2OS B2629677 2-(3,4-Dichlorophenyl)-2,3-dihydro-[1,3]thiazino[3,2-a]benzimidazol-4-one CAS No. 690247-20-2

2-(3,4-Dichlorophenyl)-2,3-dihydro-[1,3]thiazino[3,2-a]benzimidazol-4-one

Cat. No. B2629677
M. Wt: 349.23
InChI Key: VZZIOMGQWBUYIN-UHFFFAOYSA-N
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Description

The compound “2-(3,4-Dichlorophenyl)-2,3-dihydro-[1,3]thiazino[3,2-a]benzimidazol-4-one” has been synthesized and evaluated for its anticancer activity against MCF-7 . This compound was selected based on an in-silico study conducted against several dihalophenylbenzoxazinone analogues using molecular docking towards Methionyl-tRNA synthetase .


Synthesis Analysis

The synthesis of the target compound was carried out using anthranilic acid and 3,4-dichlorobenzoyl chloride . The resulting compound was characterized using various spectroscopic analysis: 1D and 2D NMR, infrared and MS . The compound has been successfully synthesized with a decent amount of yield 88% .


Molecular Structure Analysis

The compound crystallized in a monoclinic crystal system with P2 1 /c space group as revealed by mono-crystal X-ray diffraction . Its spectroscopic analysis 1D and 2D NMR, MS, FTIR has proven the chemical structure of the compound .


Chemical Reactions Analysis

The presence of an aryl substituent at the 2 position of [1,3-thiazino [3,2-a]benzimidazol-4-ones has a substantial effect on the direction of the reactions .


Physical And Chemical Properties Analysis

The compound’s physical and chemical properties were characterized using various spectroscopic analysis: 1D and 2D NMR, infrared and MS .

Scientific Research Applications

Chemical Properties and Reactivity

Chemical Reactivity and Structural Analysis 2-(3,4-Dichlorophenyl)-2,3-dihydro-[1,3]thiazino[3,2-a]benzimidazol-4-one has been a subject of interest due to its unique chemical structure and reactivity. Britsun et al. (2006) explored the reactivity of this compound with various agents, noting significant influence of the aryl substituent at the 2 position on the direction of reactions (Britsun, Esipenko, & Lozinskii, 2006). The synthesis process and crystal structure of a related compound were detailed by Rodríguez et al. (2020), highlighting interactions such as noncovalent C–H···π and π···π interactions, crucial for the structural stability of the compound (Rodríguez et al., 2020).

Derivative Synthesis and Structural Modification The synthesis and transformations of this compound and its derivatives have been studied extensively. For instance, Britsun et al. (2005) investigated the formation of various derivatives, exploring the effects of alkaline treatment and the outcomes of reactions with different reagents, leading to the formation of distinct compounds with varied properties (Britsun, Esipenko, Chernega, & Lozinskii, 2005). El Ashry et al. (2015) synthesized alkylated and benzylated derivatives of a similar compound, confirming the structures through spectroscopy and crystallography (El Ashry et al., 2015).

properties

IUPAC Name

2-(3,4-dichlorophenyl)-2,3-dihydro-[1,3]thiazino[3,2-a]benzimidazol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10Cl2N2OS/c17-10-6-5-9(7-11(10)18)14-8-15(21)20-13-4-2-1-3-12(13)19-16(20)22-14/h1-7,14H,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZZIOMGQWBUYIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(SC2=NC3=CC=CC=C3N2C1=O)C4=CC(=C(C=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10Cl2N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3,4-Dichlorophenyl)-2,3-dihydro-[1,3]thiazino[3,2-a]benzimidazol-4-one

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